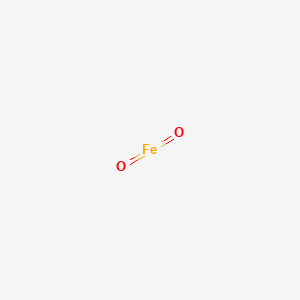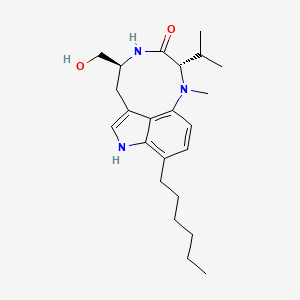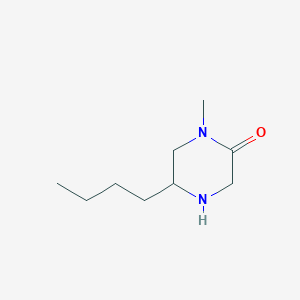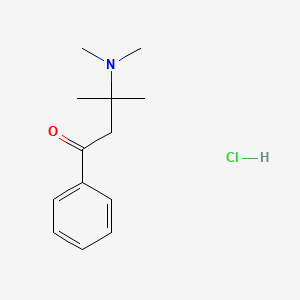
Propiophenone, alpha,alpha-dimethyl-beta-(dimethylamino)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propiophenone, alpha,alpha-dimethyl-beta-(dimethylamino)-, hydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical properties, which make it suitable for a wide range of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propiophenone, alpha,alpha-dimethyl-beta-(dimethylamino)-, hydrochloride involves several steps. One common method includes the condensation of formaldehyde with isobutyraldehyde to produce hydroxypivalaldehyde. This intermediate is then converted into its cyanohydrin, followed by acidic hydrolysis and lactonization using gaseous hydrogen chloride .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled conditions. The use of specific catalysts and reagents ensures the efficient and high-yield production of this compound.
Chemical Reactions Analysis
Types of Reactions: Propiophenone, alpha,alpha-dimethyl-beta-(dimethylamino)-, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
Propiophenone, alpha,alpha-dimethyl-beta-(dimethylamino)-, hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic reactions. In biology, it is studied for its potential effects on cellular processes. In medicine, it is investigated for its therapeutic properties, and in industry, it is utilized in the production of various chemical products .
Mechanism of Action
The mechanism of action of Propiophenone, alpha,alpha-dimethyl-beta-(dimethylamino)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Propiophenone, alpha,alpha-dimethyl-beta-(dimethylamino)-, hydrochloride include (S)-alpha,alpha-Dimethyl-beta-hydroxy-beta-(4-biphenylyl)propiophenone and (S)-alpha,alpha-Dimethyl-beta-hydroxy-beta-(2-naphthyl)propiophenone .
Uniqueness: What sets this compound apart from these similar compounds is its unique chemical structure and properties. These differences make it suitable for specific applications that other compounds may not be able to achieve.
Conclusion
This compound is a versatile compound with significant importance in various scientific and industrial fields. Its unique properties and wide range of applications make it a valuable subject of study and utilization.
Properties
CAS No. |
24206-69-7 |
|---|---|
Molecular Formula |
C13H20ClNO |
Molecular Weight |
241.76 g/mol |
IUPAC Name |
3-(dimethylamino)-3-methyl-1-phenylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-13(2,14(3)4)10-12(15)11-8-6-5-7-9-11;/h5-9H,10H2,1-4H3;1H |
InChI Key |
BDWBXAYAZSRVBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)C1=CC=CC=C1)N(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


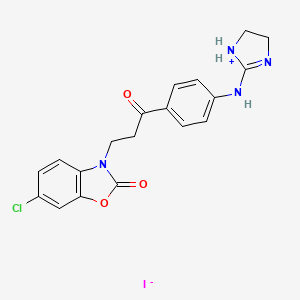
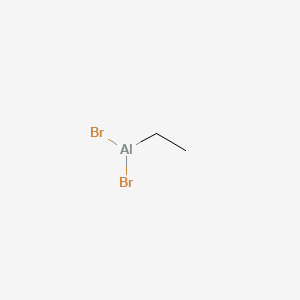
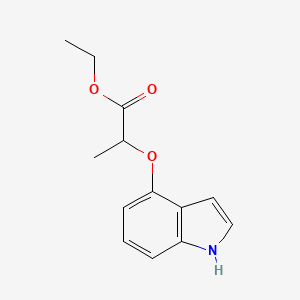

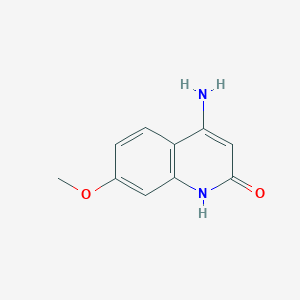

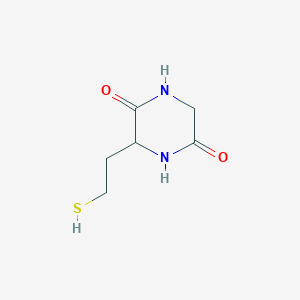
![4-Ethyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B13745483.png)
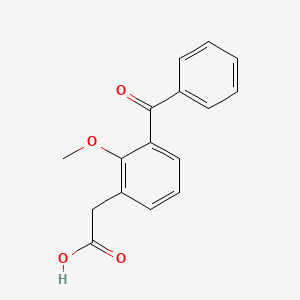
![Methyl(2,3,4,5,6-pentahydroxyhexyl)azanium;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]butanoate](/img/structure/B13745489.png)
![Benzenepropanamide, 3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-N-(2-methoxyphenyl)-beta-oxo-](/img/structure/B13745492.png)
